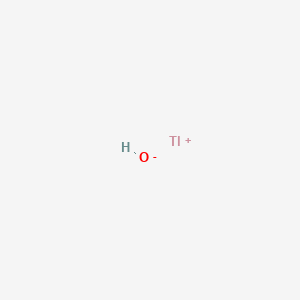

Thallium hydroxide

Description

Properties

IUPAC Name |

thallium(1+);hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O.Tl/h1H2;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYXCSSUHCHXHB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[Tl+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TlOH, HOTl | |

| Record name | thallium(I) hydroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thallium(I)_hydroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10894114 | |

| Record name | Thallium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.391 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12026-06-1 | |

| Record name | Thallium hydroxide (Tl(OH)) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12026-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thallium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012026061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thallium hydroxide (Tl(OH)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thallium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thallium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THALLOUS HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/847N2ZKW5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

thallium hydroxide chemical formula and crystal structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical and physical properties of thallium hydroxide, with a particular focus on its two primary forms: thallium(I) hydroxide (TlOH) and thallium(III) hydroxide (Tl(OH)₃). This document summarizes key quantitative data, outlines experimental protocols for their synthesis, and presents a visualization of the aqueous speciation of thallium(III) hydroxide.

Chemical Formula and General Properties

Thallium exists in two common oxidation states, +1 and +3, leading to the formation of two distinct hydroxides.

-

Thallium(I) Hydroxide: Also known as thallous hydroxide, its chemical formula is TlOH.[1][2] It is a strong base, analogous to alkali metal hydroxides.[1]

-

Thallium(III) Hydroxide: Also referred to as thallic hydroxide, it has the chemical formula Tl(OH)₃.[3] In contrast to its thallium(I) counterpart, it is a very weak base.[3]

Quantitative Data Summary

The following tables provide a structured overview of the key quantitative properties of thallium(I) hydroxide and thallium(III) hydroxide.

Table 1: Physical and Chemical Properties of Thallium(I) Hydroxide (TlOH)

| Property | Value | Reference |

| Molar Mass | 221.39 g/mol | [1] |

| Appearance | Yellow needles | [1][4] |

| Density | 7.44 g/cm³ | [1][5] |

| Melting Point | Decomposes at 139°C | [1] |

| Solubility in Water | 34.3 g/100 g at 18°C | [1] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -238.9 kJ/mol | [1] |

| Standard Molar Entropy (S⦵₂₉₈) | 88.0 J/(mol·K) | [1] |

Table 2: Physical and Chemical Properties of Thallium(III) Hydroxide (Tl(OH)₃)

| Property | Value | Reference |

| Molar Mass | 255.4053 g/mol | [3] |

| Appearance | White solid | [3] |

| Solubility in Water | Poorly soluble; 0.8 µmol/L in 0.01 M NaClO₄ at pH 6.31-8.42 | [6][7] |

| Solubility Product Constant (Ksp) | 10⁻⁴⁵·² | [8] |

| Hydrolysis Constants (Stepwise Association) | Tl(OH)²⁺: 10¹¹·³¹Tl(OH)₂⁺: 10⁷·⁶⁴Tl(OH)₃(aq): 10⁶·⁵⁸Tl(OH)₄⁻: 10⁵·²² | [8] |

Crystal Structure

Thallium(I) Hydroxide (TlOH):

Thallium(I) hydroxide possesses a monoclinic crystal structure. The crystallographic details are summarized in the table below.

Table 3: Crystal Structure Data for Thallium(I) Hydroxide (TlOH)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2 |

| Lattice Parameters | a = 594.9 pmb = 622.0 pmc = 2123.2 pmβ = 91.590° |

Note: The provided search results did not contain specific crystal structure data for Thallium(III) hydroxide.

Experimental Protocols

Synthesis of Thallium(I) Hydroxide (TlOH)

Method 1: From Thallium(I) Ethoxide

This method involves the decomposition of thallium(I) ethoxide in water.[1]

-

Reaction: C₂H₅OTl + H₂O → TlOH + C₂H₅OH

-

Procedure: Thallium ethoxide is carefully added to distilled water. Thallium(I) hydroxide precipitates out of the solution and can be collected by filtration.

Method 2: Reaction of Thallium(I) Sulfate with Barium Hydroxide

A double displacement reaction between thallium(I) sulfate and barium hydroxide yields thallium(I) hydroxide.[1]

-

Reaction: Tl₂SO₄ + Ba(OH)₂ → 2TlOH + BaSO₄(s)

-

Procedure: Aqueous solutions of thallium(I) sulfate and barium hydroxide are mixed. The insoluble barium sulfate precipitates, leaving thallium(I) hydroxide in the aqueous solution. The precipitate is removed by filtration.

Synthesis of Thallium(III) Hydroxide (Tl(OH)₃)

Method 1: Reaction of a Thallium(III) Salt with a Base

This is a common precipitation method.[3]

-

Reaction: TlCl₃ + 3NaOH → Tl(OH)₃(s) + 3NaCl

-

Procedure: A solution of a soluble thallium(III) salt, such as thallium(III) chloride, is treated with a base, like sodium hydroxide. Thallium(III) hydroxide precipitates as a solid and can be isolated by filtration, followed by washing and drying.

Method 2: Electrochemical Oxidation

Thallium(III) hydroxide can also be prepared by the electrochemical oxidation of thallium(I) ions in an alkaline solution.[3]

-

Procedure: An electrolytic cell is set up with a thallium(I) salt solution under alkaline conditions. The application of an appropriate potential oxidizes Tl⁺ to Tl³⁺, which then precipitates as Tl(OH)₃.

Visualizations

Aqueous Speciation of Thallium(III)

The following diagram illustrates the predominance of different thallium(III) hydroxo complexes as a function of pH, based on the provided hydrolysis constants.

Caption: Predominant aqueous species of Thallium(III) at different pH values.

References

- 1. Thallium(I) hydroxide - Wikipedia [en.wikipedia.org]

- 2. Thallium(I) hydroxide - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 3. Thallium(III) hydroxide - Wikipedia [en.wikipedia.org]

- 4. This compound [drugfuture.com]

- 5. americanelements.com [americanelements.com]

- 6. Buy Thallium(III) hydroxide (EVT-1591262) [evitachem.com]

- 7. Solubility of thallium(III) hydroxide in aqueous solution | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 8. tandfonline.com [tandfonline.com]

A Comprehensive Technical Guide to the Synthesis of Thallium(I) Hydroxide from Thallium Ethoxide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Thallium(I) hydroxide (TlOH), a strong base, serves as a crucial precursor and reagent in various fields, including materials science and organic synthesis. Its preparation from thallium(I) ethoxide via hydrolysis offers a reliable synthesis route. This document provides an in-depth technical guide on the synthesis of thallium(I) hydroxide from thallium ethoxide, detailing the experimental protocol, chemical properties of the involved substances, and critical safety considerations. The information is intended for professionals in research and development who require a precise and reproducible methodology for obtaining high-purity thallium(I) hydroxide.

Introduction

Thallium(I) hydroxide is an inorganic compound with the formula TlOH. It consists of the thallium(I) cation (Tl⁺) and the hydroxide anion (OH⁻)[1]. Resembling alkali metal hydroxides in its properties, TlOH is a strong base and is soluble in water[1][2]. Its utility stems from its role as a starting material for a wide array of thallium(I) salts and oxides, which are integral to the development of specialized materials for optical and electronic applications, such as high refractive index glass and high-temperature superconductors[3][4][5].

The synthesis of thallium(I) hydroxide is most effectively achieved through the hydrolysis of thallium(I) ethoxide (C₂H₅OTl)[1][6]. This method is favored for its directness and the high purity of the resulting product. This guide will elaborate on the precise protocol for this chemical transformation.

Reaction Pathway and Stoichiometry

The core of the synthesis is the hydrolysis of thallium(I) ethoxide. This is a straightforward displacement reaction where the ethoxide group is replaced by a hydroxide group from water, yielding thallium(I) hydroxide and ethanol as a byproduct.

Chemical Equation: C₂H₅OTl + H₂O → TlOH + C₂H₅OH[1][6]

The reaction proceeds with a 1:1 stoichiometry between thallium ethoxide and water.

Physicochemical Data

A summary of the key properties for the reactant and the final product is provided below for easy reference during experimental planning.

| Property | Thallium(I) Ethoxide (C₂H₅OTl) | Thallium(I) Hydroxide (TlOH) |

| IUPAC Name | ethoxythallium | thallium(I) hydroxide |

| CAS Number | 20398-06-5[7] | 12026-06-1[1] |

| Molar Mass | 249.44 g/mol [7][8] | 221.39 g/mol [1] |

| Appearance | Cloudy, dense liquid[9] | Yellow needles[1] |

| Density | 3.522 g/mL at 25°C[7] | 7.44 g/cm³[1] |

| Key Properties | Moisture sensitive[9] | Strong base, decomposes at 139°C[1] |

| Solubility in Water | Reacts (hydrolyzes) | 34.3 g/100 g at 18°C[1] |

Detailed Experimental Protocol

This protocol is divided into two main stages: the preparation of the thallium(I) ethoxide precursor and its subsequent hydrolysis to yield thallium(I) hydroxide.

Stage 1: Synthesis of Thallium(I) Ethoxide

Thallium(I) ethoxide is prepared in situ by the reaction of metallic thallium with absolute ethanol in the presence of oxygen.

-

Apparatus Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a reflux condenser, and a gas inlet tube. The apparatus must be equipped with a drying tube filled with a suitable desiccant (e.g., NaOH) to prevent atmospheric moisture from entering the system.

-

Reagents: Place small pieces of metallic thallium onto a porcelain sieve or directly into the flask. Add absolute ethanol to the flask.

-

Reaction: Gently heat the ethanol to reflux. Pass a stream of dry, carbon dioxide-free air through the gas inlet tube[6]. The air and ethanol vapor will pass over the thallium metal.

-

Formation: Thallium(I) ethoxide, along with some thallium(I) hydroxide, will form. These compounds are soluble in warm ethanol and will collect at the bottom of the flask as a colorless, heavy, oily liquid upon cooling[6].

Stage 2: Hydrolysis to Thallium(I) Hydroxide

-

Cooling: After the formation of thallium ethoxide is complete, cool the reaction flask using an ice-water bath. This step is critical to prevent the thermal decomposition of the desired thallium(I) hydroxide product into thallium(I) oxide (Tl₂O)[5][6].

-

Hydrolysis: While maintaining the cool temperature, slowly add a volume of distilled water equal to the volume of the thallium ethoxide liquid[6]. The hydrolysis reaction is immediate.

-

Precipitation and Isolation: Upon addition of water, thallium(I) hydroxide will precipitate from the solution. The product can be collected by filtration.

-

Drying: The collected solid should be dried under vacuum to remove residual ethanol and water. Avoid excessive heating.

Properties and Further Reactions of Thallium(I) Hydroxide

-

Appearance: The product, TlOH, is typically obtained as yellow, needle-like crystals[1][3].

-

Basicity: It is a strong base, readily dissociating in water to Tl⁺ and OH⁻ ions[1]. Its concentrated solutions are corrosive, capable of etching glass[3].

-

Stability: TlOH is sensitive to atmospheric carbon dioxide, with which it reacts to form thallium(I) carbonate (Tl₂CO₃)[3]. Therefore, it should be stored in a CO₂-free environment. It decomposes upon heating to 139°C[1].

-

Reactivity: As a strong base, TlOH reacts with acids to form the corresponding thallium(I) salts. It is also a valuable reagent for synthesizing other thallium compounds used in research and materials development[3][4].

Critical Safety and Handling Precautions

EXTREME TOXICITY WARNING: All thallium compounds are extremely toxic and represent a significant health hazard. They are corrosive and dangerous to the environment[1].

-

Hazard Statements: H300 (Fatal if swallowed), H330 (Fatal if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure), H411 (Toxic to aquatic life with long-lasting effects)[1].

-

Personal Protective Equipment (PPE): Always handle thallium compounds inside a certified fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and full-coverage safety goggles or a face shield.

-

Handling: Avoid generating dust or aerosols. All operations should be conducted with extreme care to prevent ingestion, inhalation, or skin contact.

-

Waste Disposal: All thallium-containing waste must be collected and disposed of as hazardous chemical waste according to institutional and regulatory guidelines. Do not discharge into drains or the environment.

This guide provides a foundational protocol for the synthesis of thallium(I) hydroxide. Researchers should adapt this methodology with rigorous safety protocols appropriate for handling highly toxic materials.

References

- 1. Thallium(I) hydroxide - Wikipedia [en.wikipedia.org]

- 2. Thallium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]

- 3. zegmetal.com [zegmetal.com]

- 4. Thallium hydroxide | 12026-06-1 | Benchchem [benchchem.com]

- 5. Thallium(I) oxide - Wikipedia [en.wikipedia.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. 乙醇铊(I) | Sigma-Aldrich [sigmaaldrich.com]

- 8. Thallium(I) ethoxide | C2H5OTl | CID 16684436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cas 20398-06-5,THALLIUM (I) ETHOXIDE | lookchem [lookchem.com]

An In-Depth Technical Guide to the Preparation of Thallium(III) Hydroxide from Thallium Halides

This technical guide provides a comprehensive overview of the synthesis of thallium(III) hydroxide from thallium halide precursors. It is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Introduction

Thallium(III) hydroxide, Tl(OH)₃, is a white solid and a very weak base.[1] Its exceptionally low solubility makes it a significant compound in the context of thallium chemistry and environmental remediation.[2] This guide details the primary methods for its preparation starting from both thallium(I) and thallium(III) halides. It is crucial to note that some literature suggests the product of hydroxide addition to aqueous thallium(III) salts is the hydrated thallium(III) oxide (Tl₂O₃·nH₂O) rather than a true, isolable thallium(III) hydroxide.[3] For the purpose of this guide, the precipitated product will be referred to as thallium(III) hydroxide.

Synthesis from Thallium(III) Halides

The most direct route to thallium(III) hydroxide is through the reaction of a thallium(III) halide with a strong base. This precipitation method leverages the high solubility of the thallium(III) halide precursor and the extremely low solubility of the resulting hydroxide.[4]

General Reaction

The reaction is typically carried out by adding a solution of a strong base, such as sodium hydroxide (NaOH), to a solution of a thallium(III) halide, most commonly thallium(III) chloride (TlCl₃).[4]

Chemical Equation: TlCl₃ + 3NaOH → Tl(OH)₃↓ + 3NaCl[4]

Experimental Protocol

Materials:

-

Thallium(III) chloride (TlCl₃)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Anhydrous solvent (e.g., dry acetonitrile or THF) for handling TlCl₃

Procedure:

-

Due to the hygroscopic nature of thallium(III) chloride, it should be handled in anhydrous conditions to prevent premature hydrolysis.[4] Prepare a stock solution of TlCl₃ in an appropriate anhydrous solvent or weigh it out in a glovebox.

-

Prepare an aqueous solution of sodium hydroxide.

-

Slowly add the sodium hydroxide solution to the thallium(III) chloride solution (or an aqueous solution of it) with constant stirring.

-

A brown precipitate of thallium(III) hydroxide will form.[4]

-

Continue the addition of the base until the pH of the solution is ≥12 to ensure complete precipitation.[4]

-

The reaction should be conducted at room temperature (20–25°C) to avoid thermal decomposition of the product.[4]

-

After the reaction is complete, the precipitate can be separated from the solution by filtration or centrifugation.[5]

-

Wash the precipitate with deionized water to remove any soluble impurities, such as sodium chloride.

-

Dry the resulting thallium(III) hydroxide product.

Key Reaction Parameters

| Parameter | Recommended Condition | Rationale |

| pH | ≥12 | Ensures complete deprotonation and precipitation of Tl(OH)₃.[4] |

| Temperature | 20–25°C (Room Temperature) | Avoids thermal decomposition of the thallium(III) hydroxide product.[4] |

| Reactant Ratio | 1:3 (TlCl₃:NaOH) | Optimal stoichiometric ratio for efficient precipitation.[4] |

Synthesis from Thallium(I) Halides

The preparation of thallium(III) hydroxide from thallium(I) halides requires an initial oxidation step to convert thallium from the +1 to the +3 oxidation state.

Two-Step Process Overview

This process involves two main stages:

-

Oxidation: Conversion of the thallium(I) halide to a thallium(III) halide.

-

Precipitation: Reaction of the newly formed thallium(III) species with a hydroxide source to precipitate thallium(III) hydroxide.

Experimental Protocol: Oxidation followed by Precipitation

Materials:

-

Thallium(I) halide (e.g., TlCl, TlBr)

-

Halogen gas (e.g., Cl₂, Br₂) or another suitable oxidizing agent (e.g., hydrogen peroxide)[5][6]

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)[4]

-

Deionized water

Procedure:

-

Oxidation Step:

-

Suspend the thallium(I) halide in a suitable solvent.

-

Bubble the corresponding halogen gas through the suspension. For example, treat TlCl with Cl₂ gas to form TlCl₃.[6] This reaction can be vigorous.[7]

-

Alternatively, an aqueous solution of a thallium(I) salt can be oxidized with an agent like hydrogen peroxide. The efficiency of this reaction can be improved by removing the Tl(III) as it forms.[5] Another documented method involves the oxidation of a Tl(I) salt with chlorine in an aqueous solution of potassium hydroxide, which directly yields thallium(III) oxide, the anhydrous form of the hydroxide.[4]

-

-

Precipitation Step:

-

Once the oxidation to thallium(III) is complete, proceed with the precipitation as described in section 2.2 by adding a strong base.

-

If the oxidation was performed in an alkaline solution, the thallium(III) hydroxide may precipitate directly as it is formed.[4]

-

Electrochemical Synthesis

An alternative method for preparing thallium(III) hydroxide from thallium(I) sources is through electrochemical oxidation.

General Principle

In this method, an electrochemical cell is used to oxidize Tl⁺ ions to Tl³⁺ at the anode in an alkaline solution. The Tl³⁺ ions then immediately react with the hydroxide ions in the solution to form insoluble thallium(III) hydroxide.[1]

Conceptual Workflow

-

An electrolytic cell is set up with a suitable anode (e.g., platinum).[1]

-

An alkaline solution containing a soluble thallium(I) salt is used as the electrolyte.

-

Upon applying a potential, Tl⁺ ions are oxidized to Tl³⁺ at the anode.

-

The Tl³⁺ ions react with OH⁻ to precipitate Tl(OH)₃ on or near the anode surface.

Quantitative Data

The following table summarizes key quantitative data related to thallium(III) hydroxide and its formation.

| Property | Value | Reference |

| Solubility Product (Ksp) of Tl(OH)₃ | 10⁻⁴⁵.² | [2][8] |

| Molar Mass of Tl(OH)₃ | 255.4053 g/mol | [1] |

| Log Hydrolysis Constants (log Khi) for Tl(III) | -2.69, -6.36, -7.42, -8.78 | [2][8] |

Visualized Workflows

Synthesis from Thallium(III) Halide

Caption: Workflow for Tl(OH)₃ synthesis from Tl(III) chloride.

Synthesis from Thallium(I) Halide

Caption: Two-step synthesis of Tl(OH)₃ from Tl(I) chloride.

References

- 1. Thallium(III) hydroxide - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. softbeam.net:8080 [softbeam.net:8080]

- 4. Thallium(III) hydroxide | Benchchem [benchchem.com]

- 5. US4438080A - Process for oxidizing thallium (I) to thallium (III) - Google Patents [patents.google.com]

- 6. Thallium halides - Wikipedia [en.wikipedia.org]

- 7. Thallium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]

- 8. Revised hydrolysis constants for thallium(I) and thallium(III) and the environmental implications - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Thallium Hydroxides

This technical guide provides a detailed overview of the molar mass and physical density of thallium(I) hydroxide and thallium(III) hydroxide. It is intended for researchers, scientists, and professionals in the field of drug development who require precise data on these compounds. This document outlines the key physical properties, presents them in a structured format for easy comparison, and describes relevant experimental methodologies.

Physicochemical Data of Thallium Hydroxides

Thallium exists in two primary oxidation states, +1 and +3, leading to the formation of thallium(I) hydroxide (TlOH) and thallium(III) hydroxide (Tl(OH)₃), respectively. Their physical properties, particularly molar mass and density, are crucial for various scientific applications, from chemical synthesis to toxicological studies.

Quantitative Data Summary

The molar mass and physical density of thallium(I) hydroxide and thallium(III) hydroxide are summarized in the table below. This allows for a direct comparison of their fundamental physical characteristics.

| Property | Thallium(I) Hydroxide (TlOH) | Thallium(III) Hydroxide (Tl(OH)₃) |

| Molar Mass | 221.39 g/mol [1][2][3][4] | 255.4053 g/mol [5][6] |

| Physical Density | 7.44 g/cm³[1][2][3] | Not extensively characterized, but expected to be higher than water[1] |

Experimental Protocols

Accurate determination of the physicochemical properties of thallium hydroxides relies on precise experimental techniques. Below are detailed methodologies for the determination of molar mass and physical density.

Molar Mass Determination

The molar mass of a compound like thallium hydroxide is typically calculated based on the standard atomic weights of its constituent elements. The chemical formula is first established, and the molar mass is the sum of the atomic masses of all atoms in the formula.

For experimental verification, mass spectrometry is the most common and accurate method.

Protocol for Mass Spectrometry:

-

Sample Preparation: A dilute solution of the this compound is prepared in a suitable solvent. For thallium(I) hydroxide, which is soluble in water, an aqueous solution can be used. Thallium(III) hydroxide, being poorly soluble in water, may require acidic conditions to dissolve.

-

Ionization: The prepared sample is introduced into the mass spectrometer and ionized. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed.

-

Mass Analysis: The ionized molecules are then passed through a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus the m/z ratio. The peak corresponding to the molecular ion provides the experimental molar mass.

Physical Density Determination

For solid compounds like thallium hydroxides, the physical density can be determined using the liquid displacement method, based on Archimedes' principle.

Protocol for Liquid Displacement Method:

-

Mass Measurement: A sample of the this compound solid is accurately weighed using an analytical balance. Let this mass be m.

-

Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which the this compound is insoluble. The initial volume of the liquid (V₁) is recorded.

-

Displacement: The weighed solid sample is carefully submerged in the liquid in the graduated cylinder, ensuring no liquid splashes out and no air bubbles are trapped on the solid's surface.

-

Final Volume Measurement: The new volume of the liquid with the submerged solid (V₂) is recorded.

-

Volume of the Solid: The volume of the solid sample (V_solid) is calculated by subtracting the initial volume from the final volume: V_solid = V₂ - V₁.

-

Density Calculation: The density (ρ) of the solid is then calculated using the formula: ρ = m / V_solid.

Visualized Experimental Workflow

The following diagram illustrates the experimental workflow for determining the physical density of a solid using the liquid displacement method.

References

The Redox Potential of the Thallium(I)/Thallium(III) Couple in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the redox potential of the Thallium(I)/Thallium(III) (Tl(I)/Tl(III)) couple in aqueous solutions. Thallium, a highly toxic element, exhibits complex electrochemical behavior, and understanding its redox properties is critical in various fields, including environmental science, toxicology, and the development of thallium-based radiopharmaceuticals. This guide summarizes key quantitative data, details experimental protocols for measuring the redox potential, and provides visualizations of the experimental workflow and the chemical equilibria influencing the Tl(I)/Tl(III) couple.

Data Presentation: Redox Potential of the Tl(I)/Tl(III) Couple

The formal and standard redox potentials of the Tl(I)/Tl(III) couple are significantly influenced by the composition of the aqueous medium, particularly the nature and concentration of the acid and the presence of complexing agents. The following table summarizes reported values for the Tl³⁺ + 2e⁻ ⇌ Tl⁺ reaction under various conditions.

| E° or E°' (V vs. NHE) | Solution Conditions | Temperature (°C) | Reference Electrode | Citation |

| +1.28 | Standard State | 25 | Standard Hydrogen Electrode (SHE) | [1] |

| +1.26 | Standard State | 25 | Standard Hydrogen Electrode (SHE) | [1] |

| +0.77 | 1 M HCl | Not Specified | Not Specified | |

| ~1.25 | Nitric Acid (0.5 - 2.0 M) | 25 | Quinhydrone | [2] |

| ~1.25 | Perchloric Acid (0.5 - 2.0 M) | 25 | Quinhydrone | [2] |

| 1.04 ± 0.10 | Not Specified (Intermediate state) | Not Specified | Normal Hydrogen Electrode (NHE) | [3] |

Note: The Normal Hydrogen Electrode (NHE) and the Standard Hydrogen Electrode (SHE) are considered to have the same potential.

Experimental Protocols

The determination of the redox potential of the Tl(I)/Tl(III) couple requires precise experimental techniques to account for the influence of solution conditions and to obtain reproducible results. Potentiometry is a primary method employed for this purpose.

Potentiometric Determination of the Tl(I)/Tl(III) Formal Potential

This protocol is based on the methodology described by H. I. Stonehill in "The thallous-thallic redox potential in nitric and perchloric acids"[2].

1. Preparation of Thallous-Thallic Solutions:

-

A stock solution of thallous nitrate (TlNO₃) or thallous perchlorate (TlClO₄) of known concentration is prepared using high-purity salts and conductivity water.

-

A portion of the thallous solution is oxidized to the thallic state. This can be achieved by bubbling ozonized oxygen through the solution until approximately half of the Tl(I) is converted to Tl(III).

-

The resulting solution contains a mixture of Tl(I) and Tl(III) ions in a known acid concentration (e.g., nitric acid or perchloric acid).

2. Electrochemical Cell Setup:

-

A potentiometric cell is assembled consisting of a redox electrode (indicator electrode) and a reference electrode.

-

Redox Electrode: A bright platinum or gold electrode is used. These materials are chosen for their inertness and ability to facilitate rapid electron transfer for the Tl(I)/Tl(III) couple.

-

Reference Electrode: A quinhydrone electrode was used in the original study[2]. Modern setups would typically employ a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode with a salt bridge to minimize liquid junction potentials.

-

The two half-cells are connected by a salt bridge (e.g., saturated KCl in agar).

3. Measurement Procedure:

-

The redox electrode and the reference electrode are immersed in the thallous-thallic solution.

-

The electromotive force (EMF) of the cell is measured using a high-impedance potentiometer or a modern electrochemical workstation. The measurement is taken at a constant temperature (e.g., 25 °C).

-

To eliminate the liquid junction potential, a series of measurements are made with solutions of varying total thallium concentration but with a constant ratio of Tl(I) to Tl(III) and constant acid concentration. The measured EMF is then extrapolated to zero thallium concentration.

4. Data Analysis:

-

The formal potential (E°') is calculated from the measured EMF using the Nernst equation: E = E°' - (RT/nF) * ln([Tl⁺]/[Tl³⁺]) where:

-

E is the measured cell potential.

-

R is the ideal gas constant.

-

T is the absolute temperature.

-

n is the number of electrons transferred (n=2).

-

F is the Faraday constant.

-

[Tl⁺] and [Tl³⁺] are the concentrations of the thallous and thallic ions, respectively.

-

Mandatory Visualization

Caption: Workflow for the potentiometric determination of the Tl(I)/Tl(III) redox potential.

The Influence of pH on Thallium(III) Speciation

The redox potential of the Tl(I)/Tl(III) couple is highly dependent on the pH of the aqueous solution due to the extensive hydrolysis of the Tl(III) ion. As the pH increases, Tl(III) forms a series of hydroxyl complexes, which reduces the concentration of the free Tl³⁺ ion and consequently shifts the redox potential. The following diagram illustrates the speciation of Tl(III) as a function of pH, based on the hydrolysis constants reported by Lin and Nriagu[1][4].

Caption: Predominant Tl(III) species as a function of increasing pH.

References

- 1. tandfonline.com [tandfonline.com]

- 2. The thallous-thallic redox potential in nitric and perchloric acids - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 3. The thallous-thallic redox potential in nitric and perchloric acids - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 4. Revised hydrolysis constants for thallium(I) and thallium(III) and the environmental implications - PubMed [pubmed.ncbi.nlm.nih.gov]

hydrolysis constants for thallium(I) and thallium(III) ions

An In-Depth Technical Guide to the Hydrolysis Constants of Thallium(I) and Thallium(III) Ions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis constants for thallium(I) (Tl⁺) and thallium(III) (Tl³⁺) ions. Understanding the hydrolysis behavior of thallium is crucial for assessing its speciation, bioavailability, and toxicity in aqueous environments, which is of significant interest to researchers in environmental science, toxicology, and drug development. This document summarizes key quantitative data, details experimental protocols for the determination of hydrolysis constants, and visualizes the toxicological signaling pathways of thallium.

Data Presentation: Hydrolysis Constants

The hydrolysis of thallium ions in aqueous solution is a stepwise process where water molecules coordinate with the metal ion and subsequently deprotonate to form hydroxo and oxo species. The equilibrium constants for these reactions, known as hydrolysis constants (Kh), are critical for predicting the dominant thallium species at a given pH.

The hydrolysis reactions can be represented as follows:

For Thallium(I): Tl⁺ + H₂O ⇌ Tl(OH) + H⁺

For Thallium(III): Tl³⁺ + H₂O ⇌ Tl(OH)²⁺ + H⁺ (Kh1) Tl(OH)²⁺ + H₂O ⇌ Tl(OH)₂⁺ + H⁺ (Kh2) Tl(OH)₂⁺ + H₂O ⇌ Tl(OH)₃(aq) + H⁺ (Kh3) Tl(OH)₃(aq) + H₂O ⇌ Tl(OH)₄⁻ + H⁺ (Kh4)

The following tables summarize the reported hydrolysis constants for Tl(I) and Tl(III) from various studies.

Table 1: Hydrolysis Constants for Thallium(I) (Tl⁺)

| log K_h | Method | Ionic Strength (M) | Temperature (°C) | Reference |

| -11.7 | Potentiometry (glass electrode) | ~0 (0.001) | 21 | Lin and Nriagu, 1998[1][2] |

| -13.01 | Calorimetry | 3 (LiClO₄) | 25 | Högfeldt, 1982[2] |

| -12.76 | Not Specified | 0 | 25 | Baes and Mesmer, 1976[2] |

Table 2: Stepwise Hydrolysis Constants for Thallium(III) (Tl³⁺)

| log K_h | Method | Ionic Strength (M) | Temperature (°C) | Reference |

| log Kh1 | ||||

| -2.69 | Potentiometry (glass electrode) | ~0 (0.001) | 21 | Lin and Nriagu, 1998[1][2] |

| -1.18 | Spectrophotometry | 0.1 (NaClO₄) | 25 | Högfeldt, 1982[2] |

| -0.48 | Spectrophotometry | 1 (NaClO₄) | 25 | Högfeldt, 1982[2] |

| -0.62 | Not Specified | 0 | 25 | Baes and Mesmer, 1976[3] |

| log Kh2 | ||||

| -6.36 | Potentiometry (glass electrode) | ~0 (0.001) | 21 | Lin and Nriagu, 1998[1][2] |

| -1.55 | Spectrophotometry | 0.1 (NaClO₄) | 25 | Högfeldt, 1982[2] |

| -1.67 | Spectrophotometry | 1 (NaClO₄) | 25 | Högfeldt, 1982[2] |

| -1.57 | Not Specified | 0 | 25 | Baes and Mesmer, 1976[3] |

| log Kh3 | ||||

| -7.42 | Potentiometry (glass electrode) | ~0 (0.001) | 21 | Lin and Nriagu, 1998[1][2] |

| -1.81 | Spectrophotometry | 0.1 (NaClO₄) | 25 | Högfeldt, 1982[2] |

| -3.2 | Spectrophotometry | 1 (NaClO₄) | 25 | Högfeldt, 1982[2] |

| -3.3 | Not Specified | 0 | 25 | Baes and Mesmer, 1976[3] |

| log Kh4 | ||||

| -8.78 | Potentiometry (glass electrode) | ~0 (0.001) | 21 | Lin and Nriagu, 1998[1][2] |

| -15.0 | Not Specified | 0 | 25 | Baes and Mesmer, 1976[3] |

Experimental Protocols

The determination of hydrolysis constants requires precise and carefully controlled experimental conditions. Potentiometric titration is a widely used and reliable method. Other techniques such as spectrophotometry and calorimetry have also been employed.

Potentiometric Titration

This method involves monitoring the pH of a thallium salt solution as a strong base is added incrementally. The data of pH versus the volume of titrant added can be used to calculate the hydrolysis constants.

Materials and Reagents:

-

Thallium(I) nitrate (TlNO₃) or Thallium(III) nitrate (Tl(NO₃)₃), high purity (e.g., 99.999%)

-

Standardized nitric acid (HNO₃), trace-metal free

-

Standardized sodium hydroxide (NaOH) solution, carbonate-free

-

High-purity water (e.g., deionized or distilled)

-

Inert gas (e.g., purified argon)

Apparatus:

-

Potentiometer with a glass electrode and a reference electrode (e.g., calomel)

-

Temperature-controlled titration cell

-

Magnetic stirrer

-

Micropipette or burette for precise addition of titrant

Procedure:

-

Solution Preparation: Prepare stock solutions of the thallium salt in dilute nitric acid to prevent initial hydrolysis.[1] The titrant, a strong base like NaOH, should be standardized against a primary standard.

-

Titration Setup: Place a known volume and concentration of the thallium solution in the titration cell.[1] The cell should be maintained at a constant temperature (e.g., 21 °C).[1] To prevent interference from atmospheric CO₂, purge the solution with an inert gas like argon before and during the titration.[1]

-

Titration: Add the standardized NaOH solution in small, precise increments using a micropipette.[1] After each addition, allow the system to reach equilibrium and record the pH.[1]

-

Data Analysis: The collected data (pH versus volume of NaOH added) is used to calculate the hydrolysis constants. This is typically done using a computer program that fits the titration curve to a model of the hydrolysis equilibria.[4] The program calculates the average number of hydroxide ions bound per thallium ion at each point in the titration, which is then used to determine the stepwise hydrolysis constants.

Other Experimental Methods

-

Spectrophotometry: This method is applicable when the different hydrolyzed species of thallium have distinct absorption spectra. By measuring the absorbance of a thallium solution at various pH values, the concentrations of each species can be determined, and the hydrolysis constants can be calculated.

-

Calorimetry: This technique measures the heat changes associated with the hydrolysis reactions. By titrating a thallium solution with a strong base in a sensitive calorimeter, the enthalpy changes for the stepwise hydrolysis reactions can be determined, from which the equilibrium constants can be calculated.

Signaling Pathways and Toxicological Implications

The toxicity of thallium, particularly the thallium(I) ion, is closely linked to its chemical similarity to the potassium ion (K⁺). Tl⁺ has a similar ionic radius to K⁺, allowing it to interfere with potassium-dependent physiological processes. This interference is a key "signaling" mechanism of thallium's toxicity.

Interference with Potassium Channels and Transporters

The primary mechanism of thallium toxicity involves the substitution of Tl⁺ for K⁺ in various cellular transport systems and enzyme activation sites. This disrupts numerous critical cellular functions.

Caption: Thallium(I) toxicity pathway via interference with potassium-dependent processes.

The diagram above illustrates how Tl⁺ competes with K⁺ for binding sites on crucial membrane proteins like the Na⁺/K⁺-ATPase pump and various potassium channels. The inhibition of the Na⁺/K⁺-ATPase pump disrupts the electrochemical gradients across the cell membrane, which is fundamental for nerve impulse transmission, muscle contraction, and nutrient transport.

Furthermore, Tl⁺ can replace K⁺ as a cofactor for several intracellular enzymes, such as pyruvate kinase, leading to their inhibition and the disruption of critical metabolic pathways like glycolysis. Thallium also has a high affinity for sulfhydryl groups in proteins, which can lead to the inactivation of other enzymes and contribute to oxidative stress and mitochondrial dysfunction.

Experimental Workflow for Assessing Thallium Toxicity

Investigating the toxic effects of thallium often involves a multi-step experimental workflow, from initial cytotoxicity screening to more detailed mechanistic studies.

Caption: Experimental workflow for investigating thallium-induced cytotoxicity.

This workflow begins with selecting appropriate cell lines relevant to the target organs of thallium toxicity, such as neuronal or cardiac cells. Initial dose-response assays determine the concentration at which thallium is cytotoxic. Subsequent mechanistic studies, such as ion flux assays (which can ironically use non-toxic concentrations of thallium as a tracer for potassium channel activity), enzyme activity assays, and assessments of mitochondrial function, help to elucidate the specific cellular pathways affected by thallium.

References

environmental fate and transport of thallium compounds

An In-depth Technical Guide on the Environmental Fate and Transport of Thallium Compounds

Introduction

Thallium (Tl) is a rare but widely dispersed heavy metal in the Earth's crust, naturally occurring at an average concentration of less than 1 ppm.[1] Despite its low natural abundance, thallium is considered a priority pollutant by the U.S. Environmental Protection Agency (EPA) due to its high toxicity, which surpasses that of mercury, cadmium, lead, copper, or zinc in humans.[1][2] Thallium and its compounds are colorless, odorless, and tasteless, characteristics that have historically led to their use in criminal poisoning.[3][4]

The primary anthropogenic sources of thallium release into the environment include coal combustion, smelting of sulfide ores (particularly zinc and lead), and cement production.[4][5][6] Historically, thallium salts like thallium sulfate (Tl₂SO₄) were used as rodenticides, but this application was banned in many countries, including the United States in 1972, due to numerous accidental poisonings.[5][7] Currently, thallium finds applications in high-technology industries, including the manufacturing of electronic components, optical lenses, semiconductors, and gamma radiation detection equipment.[3]

This guide provides a comprehensive overview of the chemical properties, environmental distribution, transport mechanisms, and toxicological effects of thallium compounds, with a focus on quantitative data and experimental methodologies relevant to researchers and environmental scientists.

Chemical Speciation and Properties in the Environment

Thallium primarily exists in two oxidation states: the monovalent thallous (Tl⁺) and the trivalent thallic (Tl³⁺) forms.[6][8] The environmental behavior and toxicity of thallium are largely dictated by its speciation.

-

Thallous (Tl⁺) Ion: The Tl⁺ ion is the more stable and common form in most environmental conditions.[6][8] Its chemical properties are remarkably similar to those of alkali metal ions, particularly potassium (K⁺), due to their comparable ionic radii (Tl⁺: 1.73 pm vs. K⁺: 1.65 pm).[9] This similarity allows Tl⁺ to be readily taken up by living organisms through potassium transport channels, which is a primary mechanism of its toxicity.[9][10][11] Thallous compounds, such as thallium sulfate and acetate, are generally soluble in water, facilitating their transport in aqueous systems.[2]

-

Thallic (Tl³⁺) Ion: The Tl³⁺ ion is a strong oxidizing agent and is generally less stable than Tl⁺ in aqueous environments. It tends to hydrolyze and precipitate as thallium(III) hydroxide (Tl(OH)₃), especially under weakly acidic to alkaline conditions.[6][8][12] This precipitation can be an effective mechanism for removing thallium from the water column.[6][8]

The stability and interconversion of these species are influenced by environmental factors such as pH and redox potential (Eh).[10] Under anoxic conditions, such as those found in some sediments, Tl³⁺ can be reduced to the more mobile Tl⁺, potentially leading to its remobilization into the water column.[6][8]

Environmental Fate and Transport

Thallium released into the environment undergoes various transport and partitioning processes that determine its distribution across different environmental compartments.

Atmospheric Transport

Atmospheric releases of thallium primarily originate from high-temperature industrial processes like coal burning and smelting.[13] In the atmosphere, thallium can exist as oxides, hydroxides, or sulfates.[13] These compounds can partition into water vapor and are removed from the atmosphere through wet and dry deposition, subsequently contaminating soil and water bodies.[13]

Fate in Soil and Sediment

In terrestrial and aquatic systems, thallium tends to be sorbed to soils and sediments.[1][5][13] Key soil components that control thallium sorption include:

-

Micaceous Clay Minerals (e.g., Illite): These minerals are crucial for controlling thallium's solubility through cation exchange, particularly at their frayed edges. This process is competitive with other cations like K⁺ and NH₄⁺. An increase in the concentration of these competing ions can lead to the release of adsorbed thallium.[14]

-

Manganese Oxides: These minerals have a strong affinity for thallium and can sequester it. However, this association is sensitive to redox conditions. Under reducing (anoxic) conditions, manganese oxides can dissolve, releasing the bound thallium.[14]

-

Iron Oxyhydroxides and Organic Matter: Thallium also shows an affinity for these soil and sediment components.[1]

The mobility of thallium in soil is therefore highly dependent on soil composition, pH, redox potential, and the concentration of competing cations.[14]

Transport in Aquatic Systems

Due to the high solubility of Tl⁺ compounds, thallium is readily transported through aqueous routes.[2] In natural waters, it exists almost exclusively as the monovalent thallous cation.[2] Its concentration in non-contaminated freshwater is generally below 1 µg/L.[1] Thallium can partition from the water column to bottom sediments, with remobilization possible under changing redox conditions.[6][8][15] Studies have shown that organic matter cycling, particularly during phytoplankton blooms, can influence the distribution of dissolved thallium in coastal waters, suggesting a role for biological processes in its transport.[16][17][18]

Bioaccumulation and Biomagnification

Thallium is not an essential element for any known organism.[6] It is readily taken up by both aquatic and terrestrial organisms.[6]

-

Plants: Plants can absorb thallium from the soil, leading to its entry into the food chain.[5][7][13] Certain plant families, such as Brassicaceae (e.g., rape), are known to accumulate significant amounts of thallium.[19]

-

Aquatic Organisms: Thallium bioconcentrates in aquatic plants, invertebrates, and fish.[7][13] The uptake and toxicity in some aquatic species, like Hyalella azteca, are influenced by potassium concentrations in the water.[20]

-

Biomagnification: The potential for thallium to biomagnify in food chains is uncertain, with limited and sometimes contradictory data.[6][8] Some studies suggest a potential for biomagnification in specific aquatic food chains, such as in Arctic char.[6][8]

The overall environmental transport of thallium is a complex process involving partitioning between air, water, soil, and biota, as illustrated in the diagram below.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. researchgate.net [researchgate.net]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. researchgate.net [researchgate.net]

- 5. Thallium | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 6. Assessment - Thallium and its compounds - Canada.ca [canada.ca]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Draft Screening Assessment - Thallium and its compounds - Canada.ca [canada.ca]

- 9. Thallium-induced DNA damage, genetic, and epigenetic alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Geochemical distribution and speciation of thallium in groundwater impacted by acid mine drainage (Southern China) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Thallium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Thallium sorption and speciation in soils: Role of micaceous c... [publikationen.bibliothek.kit.edu]

- 15. espace.inrs.ca [espace.inrs.ca]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Toxicity and bioaccumulation of thallium in Hyalella azteca, with comparison to other metals and prediction of environmental impact - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Toxicological Dichotomy of Thallium: An In-depth Technical Guide on the Core Differences Between its Oxidation States

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Toxicological Nuances of Thallium's Oxidation States.

This technical guide provides a detailed examination of the toxicological differences between the two primary oxidation states of thallium: thallium(I) (Tl⁺) and thallium(III) (Tl³⁺). While both forms are highly toxic, their mechanisms of action, cellular uptake, and overall toxicological profiles exhibit significant distinctions. This document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of these differences to inform research, risk assessment, and the development of potential therapeutic interventions.

Introduction to Thallium and its Oxidation States

Thallium (Tl) is a heavy metal with a notorious reputation for its toxicity. It exists primarily in two oxidation states in biological systems: the more stable monovalent thallous ion (Tl⁺) and the trivalent thallic ion (Tl³⁺).[1][2] The toxicological profile of thallium is complex and multifaceted, with both Tl⁺ and Tl³⁺ contributing to its hazardous nature, albeit through different primary mechanisms.[3]

Comparative Toxicity and Lethality

While both oxidation states are toxic, Tl(III) is considered to be significantly more toxic than Tl(I) on a free ion basis.[1] However, the bioavailability of Tl(III) is generally lower.[1] The lethal dose (LD50) of thallium compounds varies depending on the specific salt, route of administration, and animal model.

| Compound | Oxidation State | Animal Model | Route of Administration | LD50 (mg/kg) |

| Thallium(I) Sulfate | Tl(I) | Rat | Oral | ~25-30 |

| Thallium(I) Acetate | Tl(I) | Mouse | Intraperitoneal | ~30-40 |

| Thallium(I) Carbonate | Tl(I) | Rat | Oral | ~40 |

| Thallium(I) Chloride | Tl(I) | Rat | Oral | ~30 |

| Thallium(III) Chloride | Tl(III) | Mouse | Intraperitoneal | ~10-15 |

| Thallium(III) Oxide | Tl(III) | Rat | Oral | ~15-20 |

Table 1: Comparative LD50 Values of Thallium Compounds. This table summarizes the reported median lethal doses (LD50) for various thallium compounds in different animal models and routes of administration. The data illustrates the high toxicity of both oxidation states.

Mechanisms of Toxicity: A Tale of Two Ions

The toxicological mechanisms of Tl(I) and Tl(III) are distinct, though they can lead to overlapping downstream effects such as oxidative stress and apoptosis.

Thallium(I): The Potassium Mimic

The primary mechanism of Tl(I) toxicity stems from its chemical similarity to the potassium ion (K⁺). With a similar ionic radius, Tl(I) can effectively mimic K⁺ and exploit its transport channels, such as the Na⁺/K⁺-ATPase pump, to enter cells.[2] Once inside, Tl(I) disrupts numerous potassium-dependent processes, leading to:

-

Inhibition of Na⁺/K⁺-ATPase: Tl(I) has a higher affinity for the Na⁺/K⁺-ATPase pump than K⁺, leading to its inhibition and disruption of the cellular membrane potential.[2]

-

Enzyme Inhibition: Tl(I) can inhibit various enzymes, including pyruvate kinase, by interfering with K⁺ binding sites.[2]

-

Disruption of Ribosomal Function: Tl(I) can interfere with ribosome stability and protein synthesis.[2]

Thallium(III): The Oxidative Powerhouse

Thallium(III) is a potent oxidizing agent and its toxicity is largely attributed to its ability to induce severe oxidative stress.[3] Key mechanisms include:

-

Direct Oxidation of Cellular Components: Tl(III) can directly oxidize critical biomolecules, including lipids, proteins, and DNA.

-

Induction of Reactive Oxygen Species (ROS): Tl(III) is a more potent inducer of ROS compared to Tl(I).[2] This leads to widespread cellular damage.

-

Mitochondrial Dysfunction: Tl(III) can cause a more pronounced decrease in mitochondrial membrane potential compared to Tl(I), leading to impaired ATP production and the release of pro-apoptotic factors.[4]

Cellular Uptake and Accumulation

The cellular uptake mechanisms for Tl(I) and Tl(III) differ significantly, influencing their bioavailability and target tissues.

| Parameter | Thallium(I) | Thallium(III) |

| Primary Uptake Mechanism | K⁺ channels and transporters (e.g., Na⁺/K⁺-ATPase) | Potentially via transferrin receptors and endocytosis |

| Cellular Accumulation | Widely distributed, mimics K⁺ distribution | Tends to accumulate in acidic compartments like lysosomes |

| Bioavailability | High | Generally lower due to hydrolysis |

Table 2: Comparative Cellular Uptake and Accumulation of Thallium Oxidation States. This table highlights the key differences in how Tl(I) and Tl(III) enter and accumulate within cells.

Impact on Cellular Signaling Pathways

Both Tl(I) and Tl(III) can trigger apoptotic cell death, but they may activate the signaling cascades through different initial insults.

Thallium-Induced Apoptotic Signaling

References

- 1. researchgate.net [researchgate.net]

- 2. Thallium Toxicity: Mechanisms of Action, Available Therapies, and Experimental Models [mdpi.com]

- 3. Thallium (III) disrupts the cell cycle and induces oxidative DNA damage in human lymphocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

chemical properties of thallous vs thallic hydroxide

An In-depth Technical Guide to the Chemical Properties of Thallous and Thallic Hydroxide

Introduction

Thallium (Tl), a heavy metal in Group 13 of the periodic table, predominantly exists in two stable oxidation states: +1 (thallous) and +3 (thallic). This dual valency gives rise to two distinct hydroxides, thallous hydroxide (TlOH) and thallic hydroxide (Tl(OH)₃), with remarkably different chemical and physical properties. The stability of the +1 oxidation state, often attributed to the inert pair effect, makes thallous compounds generally more stable and with chemistry that can resemble alkali metal ions.[1] In contrast, the +3 state is more typical for Group 13 elements, but thallic compounds are strong oxidizing agents.

This guide provides a comprehensive comparison of the core chemical properties of thallous and thallic hydroxide, intended for researchers, scientists, and professionals in drug development and related fields. It covers their synthesis, characterization, and reactivity, with a focus on quantitative data and experimental methodologies.

Core Chemical and Physical Properties

The fundamental differences in the properties of thallous and thallic hydroxide are directly linked to the oxidation state and ionic radius of the thallium ion. These differences are summarized below.

| Property | Thallous Hydroxide (TlOH) | Thallic Hydroxide (Tl(OH)₃) |

| Molar Mass | 221.39 g/mol [2] | 255.41 g/mol [3] |

| Appearance | Yellow needles or white crystalline powder[2][4] | White solid, often appearing as a brown precipitate[5][6] |

| Basicity | Strong base[1][2] | Very weak base[6][7] |

| Solubility in Water | Highly soluble (34.3 g/100 g at 18°C)[2] | Extremely low solubility[5][8] |

| Solubility Product (Ksp) | Not applicable (highly soluble) | 10⁻⁴⁵.²[8] |

| Thermal Stability | Decomposes at 139°C to Tl₂O and H₂O[2] | Decomposes upon heating to Tl₂O₃ and H₂O[9] |

| Oxidizing/Reducing Nature | Can be oxidized to Tl(III)[4] | Strong oxidizing agent[9] |

| Standard Potential (E°) | Tl⁺ + e⁻ → Tl (-0.336 V)[10][11] | Tl³⁺ + 2e⁻ → Tl⁺ (+1.26 V)[10][11] |

Experimental Protocols: Synthesis Methodologies

The synthesis of TlOH and Tl(OH)₃ requires distinct approaches reflecting their differing stabilities and solubilities.

Synthesis of Thallous Hydroxide (TlOH)

Thallous hydroxide's high solubility means it is typically prepared and used in an aqueous solution.

Method 1: From Thallium(I) Sulfate and Barium Hydroxide

This is a common laboratory method involving a precipitation reaction to remove the sulfate ion.

-

Preparation of Solutions: Prepare aqueous solutions of thallium(I) sulfate (Tl₂SO₄) and barium hydroxide (Ba(OH)₂).

-

Reaction: Slowly add the Ba(OH)₂ solution to the Tl₂SO₄ solution with constant stirring. A white precipitate of barium sulfate (BaSO₄) will form.

-

Tl₂SO₄(aq) + Ba(OH)₂(aq) → 2TlOH(aq) + BaSO₄(s)

-

-

Filtration: Carefully filter the mixture to remove the insoluble BaSO₄ precipitate.

-

Product: The resulting filtrate is a clear, aqueous solution of thallous hydroxide. The concentration can be determined by titration.

Method 2: Oxidation of Metallic Thallium

This method leverages the direct oxidation of thallium metal.

-

Setup: Place metallic thallium (e.g., mossy thallium) in a reaction vessel.[12]

-

Reaction: Pass a stream of air or oxygen through water containing the thallium metal.[12] The reaction can be accelerated by using steam.[12]

-

4Tl(s) + O₂(g) + 2H₂O(l) → 4TlOH(aq)

-

-

Purification: The resulting solution may be filtered to remove any unreacted metal or oxide impurities.

Synthesis of Thallic Hydroxide (Tl(OH)₃)

Due to its insolubility, Tl(OH)₃ is readily synthesized via precipitation.

Method 1: Precipitation from a Thallium(III) Salt

This is the most direct and widely documented method.[5]

-

Precursor Solution: Dissolve a soluble thallium(III) salt, such as thallium(III) chloride (TlCl₃), in deionized water. Note that TlCl₃ is hygroscopic and should be handled in anhydrous conditions to prevent premature hydrolysis.[5]

-

Precipitation: Slowly add a strong base, such as sodium hydroxide (NaOH) solution, to the Tl(III) salt solution while stirring vigorously. A brown precipitate of Tl(OH)₃ will form immediately.[5]

-

TlCl₃(aq) + 3NaOH(aq) → Tl(OH)₃(s) + 3NaCl(aq)

-

-

pH and Temperature Control: For optimal precipitation efficiency, maintain the pH at ≥12 and the temperature at room temperature (20–25°C) to prevent thermal decomposition of the product.[5]

-

Washing and Drying: Isolate the precipitate by filtration. Wash the solid repeatedly with deionized water to remove soluble byproducts (e.g., NaCl). Dry the product under vacuum at room temperature.

Method 2: Electrochemical Oxidation of Thallium(I)

This method avoids the direct handling of toxic Tl(III) precursors.[5][6]

-

Electrolyte Preparation: Prepare an alkaline solution containing a soluble thallium(I) salt (e.g., Tl₂SO₄).

-

Electrolysis: Use a platinum electrode as the anode. Apply a potential to anodically oxidize Tl⁺ to Tl³⁺.

-

Tl⁺ → Tl³⁺ + 2e⁻

-

-

Precipitation: The newly formed Tl³⁺ ions react with the hydroxide ions in the alkaline medium to precipitate as Tl(OH)₃.[5]

-

Tl³⁺(aq) + 3OH⁻(aq) → Tl(OH)₃(s)

-

-

Product Isolation: Collect, wash, and dry the precipitate as described in Method 1.

Characterization and Analysis Workflows

Characterization is crucial for confirming the identity and purity of the synthesized hydroxides.

Spectroscopic and Structural Analysis

-

Infrared (IR) Spectroscopy: Used to identify the O-H and M-O stretching and bending vibrations, confirming the presence of hydroxide groups.[13]

-

UV-Vis Spectroscopy: Can distinguish between Tl⁺ and Tl³⁺ in solution. The Tl³⁺ ion has a characteristic absorption band around 260 nm, while Tl⁺ absorbs near 200 nm.[5]

-

X-ray Diffraction (XRD): The definitive method for determining the solid-state crystal structure, providing precise data on bond lengths and angles.[5]

Thermal Analysis

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are used to study the thermal stability and decomposition pathways. Heating TlOH shows a mass loss corresponding to the loss of one water molecule to form Tl₂O.[2] Heating Tl(OH)₃ shows a more complex decomposition, first to thallium(III) oxide (Tl₂O₃) and then, at higher temperatures, to thallium(I) oxide (Tl₂O).[9][14]

Chemical Reactivity and Logical Pathways

The chemistry of thallium hydroxides is dominated by the redox potential between Tl(I) and Tl(III) and the significant difference in basicity.

Redox Chemistry

The interconversion between the +1 and +3 oxidation states is a key aspect of thallium chemistry. The standard reduction potential for the Tl³⁺/Tl⁺ couple is +1.26 V, indicating that Tl³⁺ is a strong oxidizing agent.[10][11]

-

Oxidation of Tl(I): Thallous hydroxide can be oxidized to thallic compounds using strong oxidizing agents like chlorine or hydrogen peroxide.[4][5] This is a prerequisite for forming Tl(OH)₃ from a Tl(I) source.

-

Reduction of Tl(III): Thallic hydroxide is unstable in the presence of reducing agents and can be reduced to the more stable Tl(I) state. This reduction can lead to the dissolution of Tl(OH)₃ under certain environmental conditions.[5]

Acid-Base Behavior and Hydrolysis

-

Thallous Hydroxide: TlOH is a strong base that fully dissociates in water, similar to alkali metal hydroxides.[1][2] Its solutions are highly alkaline and can be corrosive.[4]

-

Thallic Hydroxide: In stark contrast, Tl(OH)₃ is a very weak base that is practically insoluble in water.[6][8] It only dissolves in strongly acidic conditions, where it forms the Tl³⁺ cation.[6] In aqueous solutions, the Tl³⁺ ion undergoes extensive, pH-dependent hydrolysis to form various hydroxo species.[8]

Mandatory Visualizations

Caption: Synthesis pathways for TlOH and Tl(OH)₃.

Caption: Redox interconversion of thallium hydroxides.

Caption: Stepwise hydrolysis of the aqueous Tl³⁺ ion.

References

- 1. brainly.in [brainly.in]

- 2. Thallium(I) hydroxide - Wikipedia [en.wikipedia.org]

- 3. Thallium(III) hydroxide | H3O3Tl | CID 20466441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. zegmetal.com [zegmetal.com]

- 5. Thallium(III) hydroxide | Benchchem [benchchem.com]

- 6. Thallium(III) hydroxide - Wikipedia [en.wikipedia.org]

- 7. brainly.in [brainly.in]

- 8. tandfonline.com [tandfonline.com]

- 9. Thallium(III) hydroxide - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 10. gauthmath.com [gauthmath.com]

- 11. doubtnut.com [doubtnut.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Infrared spectroscopic observation of the group 13 metal hydroxides, M(OH)1,2,3 (M =Al, Ga, In, and Tl) and HAl(OH)2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thallium(III) hydroxide Facts for Kids [kids.kiddle.co]

The Enigmatic Presence of Thallium in Earth's Mineral Wealth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thallium (Tl), a rare and highly toxic heavy metal, exhibits a fascinating and complex geochemical behavior, leading to its enrichment in a variety of mineral deposits across the globe. Understanding the natural occurrence of thallium is not only crucial for mineral exploration and resource assessment but also for environmental monitoring and mitigating potential health risks. This technical guide provides an in-depth exploration of thallium's presence in mineral deposits, summarizing key quantitative data, detailing experimental protocols for its analysis, and visualizing its geological associations and analytical workflows.

Geochemical Affinity and Host Minerals

Thallium is a chalcophile element, often associating with sulfide minerals, but it also exhibits lithophile characteristics, substituting for potassium in silicate minerals due to their similar ionic radii and charge.[1] Its enrichment is predominantly observed in low-temperature hydrothermal systems.[2]

The primary hosts for thallium in mineral deposits are sulfide ores.[3] High concentrations of thallium are frequently found in minerals such as pyrite, sphalerite, and marcasite.[4] In some deposits, thallium forms its own distinct minerals, although these are relatively rare. Notable thallium minerals include lorandite (TlAsS₂), hutchinsonite ((Pb,Tl)₂As₅S₉), and crookesite ((Cu,Tl,Ag)₂Se).[4] In certain epithermal deposits, minerals from the hollandite supergroup have been identified as significant carriers of thallium.[5]

Quantitative Occurrence of Thallium in Mineral Deposits

The concentration of thallium in various mineral deposits can vary significantly, from trace amounts to economically viable concentrations in specific settings. The following tables summarize the quantitative data on thallium abundance in different geological environments.

| Mineral Deposit Type | Host Mineral/Ore | Thallium Concentration (mg/kg or ppm) | Geographic Location (if specified) |

| Sulfide Ores | Sulfide Ores | 100 - 35,000 | Lanmuchang area, Guizhou, China[4] |

| Iron Sulfides | 80 - 10,000 | Eastern Silesian-Cracow region, Poland[4] | |

| Zinc Sulfides | 60 - 280 | Eastern Silesian-Cracow region, Poland[4] | |

| Pyrite | 800 - 1,200 | Western Silesian-Cracow ores, Poland[4] | |

| Sphaleritic Ores | 36 - 70 | Pomaranian mine, Olkusz area, Poland[4] | |

| Hydrothermal Pyrite | 188 | Lodares region, Spain[6] | |

| Ferromanganese Deposits | Hydrogenetic Crusts | 1.5 - 319 | Global Oceans[7] |

| Nodules | 2 - 112 | Global Oceans[7] | |

| Mn-oxides | 27 | Lodares region, Spain[6] | |

| Epithermal Deposits | Drill Core Intervals | Up to 7,400 (0.74 wt%) | Taron Project, Argentina[5] |

| Other Rock Types | Igneous Rocks | 0.05 - 1.7 | -[4] |

| Soils from Limestone, Marl, Granite | 1.7 - 55 | -[4] | |

| Organic Slates and Carbon (Jurassic) | Up to 1,000 | -[4] | |

| Silicified Rocks (Ordovician) | Average of 307.08 | Xiangquan, Anhui, China[8] |

Geochemical Associations and Deposit Types

Thallium mineralization is often associated with a specific suite of elements and occurs in distinct types of mineral deposits. A strong geochemical correlation exists between thallium and elements such as arsenic (As), antimony (Sb), mercury (Hg), and gold (Au).[1]

The major types of mineral deposits known to host significant thallium concentrations include:

-

Carlin-type Gold Deposits: These are sediment-hosted, disseminated gold deposits where thallium can be significantly enriched.[9]

-

Volcanogenic Massive Sulfide (VMS) Deposits: Formed in submarine volcanic environments, these deposits can contain thallium associated with their base metal sulfides.

-

Sedimentary Exhalative (SEDEX) Deposits: These are stratiform sulfide bodies formed by the discharge of metal-bearing hydrothermal fluids into sedimentary basins.

-

Mississippi Valley-Type (MVT) Deposits: These are typically lead-zinc deposits hosted in carbonate rocks where thallium can be a trace constituent.[1]

-

Epithermal Deposits: These low-temperature hydrothermal deposits, often associated with volcanic activity, can host significant thallium mineralization.[1][5]

Experimental Protocols for Thallium Analysis

Accurate determination of thallium concentrations in geological materials is essential for research and exploration. Various analytical techniques are employed, each with its own set of experimental protocols.

Sample Preparation

A common initial step for analyzing solid geological samples is acid digestion to bring the thallium into solution. A typical procedure involves digesting the sample in a mixture of oxidizing acids, such as a 3:1:1 (v/v/v) mixture of nitric acid, perchloric acid, and sulfuric acid.[10]

Analytical Techniques

Several instrumental methods are used for the quantitative analysis of thallium in geological samples:

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive technique capable of determining trace and ultra-trace concentrations of thallium.[4]

-

Graphite Furnace Atomic Absorption Spectrometry (GFAAS): This method is suitable for determining thallium at nanogram-per-gram levels.[4]

-

X-ray Absorption Near-Edge Structure (XANES) Spectroscopy: This technique is used to determine the oxidation state of thallium (e.g., Tl(I) vs. Tl(III)) within the mineral matrix.[7]

A generalized workflow for the analysis of thallium in mineral samples is depicted in the diagram below.

Signaling Pathways and Logical Relationships

The geological processes leading to the concentration of thallium in mineral deposits involve a series of interconnected factors. The following diagram illustrates the logical relationships from the source of thallium to its eventual deposition in various mineral settings.

References

- 1. Geochemistry and mineralization of a critical element: Thallium-SciEngine [sciengine.com]

- 2. mdpi.com [mdpi.com]

- 3. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]

- 4. Presence of thallium in the environment: sources of contaminations, distribution and monitoring methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thallium Mineralogy of the Taron Epithermal Cesium Deposit, Argentina: Implications for Economics, Mining, Metallurgy and the Environment – MDRU [mdru.ubc.ca]

- 6. researchgate.net [researchgate.net]

- 7. Crystal chemistry of thallium in marine ferromanganese deposits [pubs.usgs.gov]

- 8. lyellcollection.org [lyellcollection.org]

- 9. Critical elements in Carlin, epithermal, and orogenic gold deposits [pubs.usgs.gov]

- 10. ANALYTICAL METHODS - Toxicological Profile for Thallium - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Thallium(I) Hydroxide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thallium(I) hydroxide (TlOH) is a strong inorganic base that offers unique advantages in specific organic synthesis applications.[1] Its high solubility in water and certain organic solvents, coupled with the soft nature of the thallium(I) cation, allows for enhanced reactivity and selectivity in various transformations.[2] These application notes provide a comprehensive overview of the use of thallium(I) hydroxide as a strong base in organic synthesis, with a focus on saponification and methylation reactions. Detailed experimental protocols and comparative data are presented to guide researchers in leveraging the distinct properties of this reagent.

Extreme Caution: Thallium and its compounds are highly toxic and should be handled with extreme care using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[3] All waste materials containing thallium must be disposed of as hazardous waste according to institutional and regulatory guidelines.[3]

Physicochemical Properties and Basicity

Thallium(I) hydroxide is a crystalline solid that is readily soluble in water, forming a strongly alkaline solution.[1][4] The Tl⁺ cation, being a large and polarizable "soft" ion, exhibits similarities to alkali metal cations like K⁺.[1] This property can influence its coordination and reactivity in organic media.

Quantitative Data Summary

The following tables summarize the key quantitative data for thallium(I) hydroxide, providing a comparison with common alkali metal hydroxides.

| Property | Thallium(I) Hydroxide (TlOH) | Reference(s) |

| Molar Mass ( g/mol ) | 221.39 | [1] |

| Appearance | Yellow needles | [1] |

| Density (g/cm³) | 7.44 | [1] |

| Melting Point (°C) | Decomposes at 139 | [1] |

| Solubility in Water | ||

| at 18 °C ( g/100 g) | 34.3 | [1] |

| Base | pKb (approx.) | Relative Strength |

| Thallium(I) Hydroxide (TlOH) | ~ -1 to 0 | Strong |

| Sodium Hydroxide (NaOH) | -0.5 | Strong |

| Potassium Hydroxide (KOH) | -0.7 | Strong |

| Lithium Hydroxide (LiOH) | -0.36 | Strong |

Note: The pKb value for TlOH is not widely reported and is estimated based on its characterization as a strong base, comparable to alkali hydroxides.

Applications in Organic Synthesis

Saponification of Esters

Thallium(I) hydroxide can be employed as a strong base for the hydrolysis (saponification) of esters to their corresponding carboxylic acids and alcohols. Its solubility in mixed aqueous-organic solvent systems can facilitate reactions with sterically hindered or poorly soluble ester substrates.

Reaction Scheme:

This protocol describes the saponification of methyl benzoate to benzoic acid using thallium(I) hydroxide.

Materials:

-

Methyl benzoate

-

Thallium(I) hydroxide (TlOH)

-

Methanol

-

Deionized water

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-